

# Investigating the In Vivo Pharmacokinetics of VAL-083: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **VAL-083**

Cat. No.: **B1682812**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**VAL-083** (dianhydrogalactitol) is a first-in-class, small-molecule, bi-functional DNA alkylating agent that has demonstrated the ability to cross the blood-brain barrier, a critical attribute for treating central nervous system (CNS) malignancies like glioblastoma (GBM).[1][2][3][4] Its mechanism of action, which involves inducing interstrand DNA cross-links at the N7 position of guanine, leads to DNA double-strand breaks and subsequent cell death.[2][3][5][6] Notably, the cytotoxic activity of **VAL-083** appears to be independent of the O6-methylguanine-DNA-methyltransferase (MGMT) DNA repair enzyme, a common mechanism of resistance to standard-of-care temozolomide in GBM patients.[1][4][6] This technical guide provides an in-depth overview of the in vivo pharmacokinetics of **VAL-083**, compiling data from various clinical studies, detailing experimental protocols, and visualizing key pathways.

## Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **VAL-083** observed in human clinical trials. These studies demonstrate that **VAL-083** exhibits dose-dependent linear systemic exposure.[1][7]

Table 1: Plasma Pharmacokinetic Parameters of **VAL-083**

| Dose Level                | Average Cmax (ng/mL) | Plasma Terminal Half-life (hours) | Study Population                      | Clinical Trial Identifier |
|---------------------------|----------------------|-----------------------------------|---------------------------------------|---------------------------|
| 20 mg/m <sup>2</sup> /day | 266                  | 1-2                               | Recurrent Glioblastoma                | NCT01478178[8]            |
| 30 mg/m <sup>2</sup> /day | -                    | ~0.8                              | Newly Diagnosed MGMT-Unmethylated GBM | NCT03050736[5]            |
| 40 mg/m <sup>2</sup> /day | 781                  | 1-2                               | Recurrent Glioblastoma                | NCT01478178[1]            |

Table 2: Cerebrospinal Fluid (CSF) Penetration of **VAL-083**

| Observation                                        | Time Point            | Study Population                      | Clinical Trial Identifier |
|----------------------------------------------------|-----------------------|---------------------------------------|---------------------------|
| CSF levels were at least as high as plasma levels. | 2 hours post-infusion | Newly Diagnosed MGMT-Unmethylated GBM | NCT03050736[5][9]         |

## Experimental Protocols

The pharmacokinetic data presented above were primarily derived from Phase 1 and 2 clinical trials. The general methodologies employed in these studies are outlined below.

### Phase 1/2 Study in Recurrent Glioblastoma (NCT01478178)

- Study Design: This was an open-label, single-arm, dose-escalation (3+3 design) Phase 1/2 study to determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile of **VAL-083** in patients with recurrent malignant glioma.[1][10]

- Patient Population: Patients with recurrent GBM who had previously undergone surgery, radiation, and failed both temozolomide and bevacizumab were enrolled.[1]
- Dosing Regimen: **VAL-083** was administered intravenously on days 1, 2, and 3 of a 21-day cycle.[1] Dose escalation proceeded through cohorts ranging from 1.5 mg/m<sup>2</sup>/day to 50 mg/m<sup>2</sup>/day.[1] The MTD was confirmed at 40 mg/m<sup>2</sup>/day.[1]
- Pharmacokinetic Sampling: Plasma samples were collected at various time points to determine pharmacokinetic parameters.[10] In Cycle 1, sampling occurred at 0, 0.25, 0.5, 1, 2, 4, and 6 hours, and immediately prior to the Day 2 dosing.[10]
- Analytical Method: While not explicitly detailed in the abstracts, modern and sensitive bioanalytical methods such as LC-MS/MS were utilized to quantify **VAL-083** concentrations in plasma.[8]
- Pharmacokinetic Analysis: Plasma concentration-time data were analyzed to estimate parameters including Cmax, Tmax, AUC, elimination half-life, drug clearance, mean residence time, and volume of distribution.[10]

## Phase 2 Study in Newly Diagnosed MGMT-Unmethylated Glioblastoma (NCT03050736)

- Study Design: A Phase 2 study to evaluate the safety and tolerability of **VAL-083** administered concurrently with radiation therapy.[5] The study included a dose-escalation stage followed by an expansion phase.[5][11]
- Patient Population: Newly diagnosed patients with MGMT-unmethylated GBM.[5][9]
- Dosing Regimen: **VAL-083** was administered at 20, 30, or 40 mg/m<sup>2</sup>/day for 3 days every 21 days, in combination with standard radiation therapy (2 Gy/day, 5 days/week for 6 weeks).[5][11] The dose for the expansion phase was 30 mg/m<sup>2</sup>/day.[5][11]
- Pharmacokinetic Sampling: Pharmacokinetic assessments included the analysis of both plasma and cerebrospinal fluid to determine drug levels.[9]
- Pharmacokinetic Analysis: Pharmacokinetic parameters were computed using noncompartmental analysis.[9] This included the calculation of AUC, total oral body

clearance (CL/F), mean residence time (MRT), apparent volume of distribution (Vz), terminal elimination rate constant ( $\lambda_z$ ), and terminal elimination half-life (T1/2).<sup>[9]</sup>

## Visualizations

### VAL-083 Mechanism of Action and DNA Damage Response

The following diagram illustrates the proposed mechanism of action of **VAL-083**, leading to DNA damage and cell cycle arrest.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [ascopubs.org \[ascopubs.org\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1234567/)
- 2. P08.47 Dianhydrogalactitol (VAL-083) causes bifunctional alkylation leading to irreparable DNA double-strand breaks, S/G2 phase cell-cycle arrest and tumor cell death in an MGMT independent manner offering a unique treatment paradigm for GBM - PMC  
[pmc.ncbi.nlm.nih.gov]
- 3. DRES-10. THE DISTINCT CYTOTOXIC MECHANISM OF DIANHYDROGALACTITOL (VAL-083) OVERCOMES CHEMORESISTANCE AND PROVIDES NEW OPPORTUNITIES FOR COMBINATION THERAPY IN THE TREATMENT OF GLIOBLASTOMA - PMC  
[pmc.ncbi.nlm.nih.gov]
- 4. P09.57 Clinical trials of VAL-083 in patients with chemoresistant glioblastoma - PMC  
[pmc.ncbi.nlm.nih.gov]
- 5. SYST-11 PHASE 2 STUDY OF VAL-083 AND RADIOTHERAPY IN NEWLY DIAGNOSED MGMT-UNMETHYLATED GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [d1io3yog0oux5.cloudfront.net \[d1io3yog0oux5.cloudfront.net\]](https://d1io3yog0oux5.cloudfront.net)
- 7. DelMar Pharmaceuticals Presents Promising VAL-083 Interim Data from GBM Clinical Trial at ASCO [prnewswire.com]
- 8. [delmarpharma.com \[delmarpharma.com\]](https://delmarpharma.com)
- 9. [researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- 10. [ClinicalTrials.gov \[clinicaltrials.gov\]](https://www.clinicaltrials.gov)
- 11. CTNI-76. PHASE 2 CLINICAL TRIAL OF VAL-083 IN NEWLY DIAGNOSED MGMT-UNMETHYLATED GBM - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigating the In Vivo Pharmacokinetics of VAL-083: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1682812#investigating-the-pharmacokinetics-of-val-083-in-vivo\]](https://www.benchchem.com/product/b1682812#investigating-the-pharmacokinetics-of-val-083-in-vivo)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)